This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under the broader category of pyrimidine derivatives, which are significant in medicinal chemistry.
The synthesis of 4-chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methodologies. A notable method involves a four-step reaction sequence that enhances yield and purity while minimizing by-products and waste.
The molecular structure of 4-chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrrolo[2,3-d]pyrimidine core with a chloro substituent at position 4 and a morpholinoethyl group at position 7.
4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions typical for pyrimidine derivatives:
These reactions are critical for developing derivatives with improved pharmacological properties.
The mechanism of action for compounds like 4-chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves inhibition of specific kinases involved in cellular signaling pathways.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm structure and purity.
4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine has significant applications in medicinal chemistry:
The electronic properties of 4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine (molecular formula: C₁₆H₂₀ClN₅O) were elucidated through density functional theory (DFT) calculations. The morpholinoethyl side chain confers significant polarity, with a calculated dipole moment of 4.2 Debye. The HOMO-LUMO energy gap of 3.8 eV indicates moderate chemical reactivity, facilitating interactions with biological targets. Electron density mapping reveals substantial delocalization across the pyrrolopyrimidine core, with the chloro substituent at C4 acting as an electron-withdrawing group, reducing electron density at N3 and C2 (critical for hydrogen bonding in kinase interactions) [8] [9].
Lipophilicity profiling (Table 1) demonstrates the impact of the morpholinoethyl group:
Table 1: Computational Physicochemical Properties
Parameter | Value | Method |
---|---|---|
Log Po/w (Consensus) | 1.58 | XLOGP3/WLOGP |
TPSA | 54.1 Ų | Ertl et al. 2000 |
Water Solubility (Log S) | -2.48 | ESOL |
H-bond Acceptors | 6 | DFT Analysis |
H-bond Donors | 0 | DFT Analysis |
The morpholine oxygen and pyrimidine nitrogen atoms constitute strong hydrogen bond acceptors, while the absence of donors explains its moderate membrane permeability [9].
Single-crystal X-ray diffraction confirms a monoclinic P2₁/c space group with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.70 Å, and β = 92.3°. The morpholinoethyl chain adopts a gauche conformation (C7-N7-C8-C9 torsion angle = 68.5°), positioning the morpholine oxygen proximal to the pyrrolopyrimidine plane. This orientation stabilizes the structure through intramolecular non-bonded interactions [4] [8].
Notably, the chloro substituent at C4 forms a halogen bond (Cl···N distance = 3.15 Å) with adjacent molecules, contributing to crystal packing stability. The pyrrolopyrimidine core exhibits near-planarity (mean deviation: 0.04 Å), while the morpholine ring adopts a chair conformation. Thermal ellipsoid analysis indicates higher flexibility in the ethyl linker (Bₐᵥₑ = 8.7 Ų) compared to the rigid heterocycle (Bₐᵥₑ = 4.2 Ų) [6] [8].
Table 2: Key Crystallographic Parameters
Bond Lengths | Distance (Å) | Bond Angles | Degrees (°) |
---|---|---|---|
Cl1-C4 | 1.738 | N1-C2-N3 | 116.5 |
N7-C8 | 1.472 | C4-C5-C6 | 108.9 |
C8-O9 | 1.412 | C7-N7-C8-C9 | 68.5 |
NMR Spectroscopy (DMSO-d₆):
FT-IR Spectroscopy (KBr):
UV-Vis Spectroscopy (MeOH):
Docking simulations (PDB: 1M17 for EGFR, 3PP0 for VEGFR2, 2HYM for CDK2) reveal multi-kinase inhibition driven by:
Table 3: Docking Scores and Key Interactions
Kinase (PDB ID) | Docking Score (kcal/mol) | Key Residue Interactions |
---|---|---|
EGFR (1M17) | -9.7 | Met793 (halogen bond), Leu718 (hydrophobic), Phe723 (π-stacking) |
VEGFR2 (3PP0) | -10.2 | Val899 (halogen bond), Asp1046 (H-bond), Phe1047 (π-stacking) |
CDK2 (2HYM) | -8.9 | Lys89 (halogen bond), Phe80 (π-stacking), Glu81 (H-bond) |
The morpholinoethyl chain occupies a hydrophilic region near catalytic sites, enhancing selectivity. Comparative analysis shows 25% higher binding affinity for VEGFR2 than EGFR, correlating with experimental IC₅₀ values (40–204 nM) reported for related pyrrolopyrimidine kinase inhibitors [3] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0